

what are the chemical properties of calcium rosinate

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Compound of Interest

Compound Name: Calcium rosinate

Cat. No.: B1668226

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This in-depth technical guide provides a comprehensive overview of the chemical properties of **calcium rosinate**, tailored for researchers, scientists, and drug development professionals.

Introduction

Calcium rosinate, also known as calcium resinate or limed rosin, is a metallic soap derived from rosin. Rosin is a solid form of resin obtained from pines and other conifers, primarily composed of various resin acids, with abietic acid being a significant component. **Calcium rosinate** is formed by the neutralization of these resin acids with a calcium source. It is an amorphous, yellowish-white powder or lump with a characteristic rosin odor[1][2]. Due to its chemical nature, it finds applications in various industries, including the manufacturing of paint driers, waterproofing agents, and as a component in some adhesives and coatings[1]. In the pharmaceutical context, its properties may be relevant for drug formulation and delivery systems.

Chemical and Physical Properties

Calcium rosinate is not a discrete chemical compound with a single defined structure, but rather a complex mixture. Its properties can vary depending on the composition of the source rosin and the degree of neutralization. The general chemical formula is often represented as $C_{40}H_{58}CaO_4$, with a molecular weight of approximately 642.98 g/mol [3][4].

Tabulated Physical Properties

Property	Value	References
Appearance	Yellowish-white to grayish-white amorphous powder or lumps	[1] [2]
Odor	Rosin-like	[1] [2]
Molecular Formula	C40H58CaO4 (representative)	[3] [4]
Molecular Weight	~643 g/mol	[5]
Density	~1.13 g/cm ³ at 25°C	[2] [5]
Boiling Point	> 316°C (> 600°F)	[2] [4]
Autoignition Temperature	~249°C (480°F)	[2] [5]

Solubility

A key characteristic of **calcium rosinate** is its solubility profile, which is crucial for its application in various formulations.

Solvent	Solubility	References
Water	Insoluble	[1] [2] [6] [7]
Acids	Soluble	[1] [2]
Amyl Acetate	Soluble	[1] [2]
Butyl Acetate	Soluble	[1] [2]
Ether	Soluble	[1] [2]
Amyl Alcohol	Soluble	[1] [2]
Benzene, Toluene	Soluble	[6]

Chemical Reactivity and Stability

Calcium rosinate exhibits notable reactivity and stability characteristics:

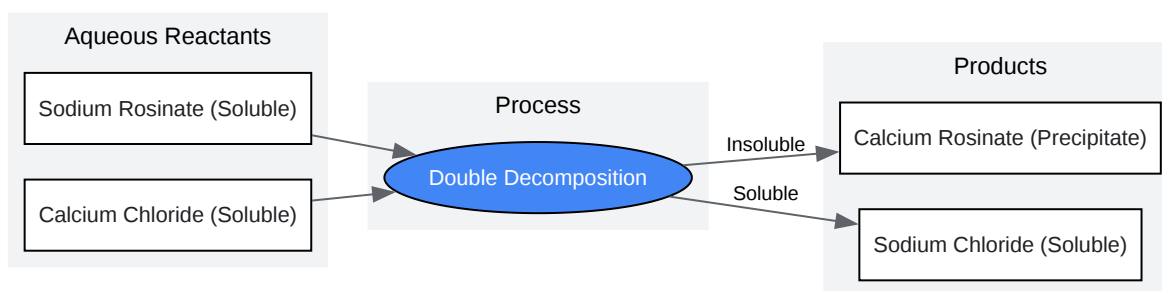
- **Flammability:** It is a flammable solid. The powder can undergo spontaneous heating in the presence of air and moisture, which may be sufficient to cause ignition[1][2][5].
- **Reactivity with Oxidizing Agents:** As an inorganic reducing agent, it can react with oxidizing agents, generating heat and potentially flammable or combustible products. These reactions can be violent[1][5].
- **Decomposition:** It decomposes upon heating, which can release acrid smoke and irritating fumes[8].

Synthesis and Formation

A common method for synthesizing **calcium rosinate** is through a double decomposition reaction. This process involves reacting a soluble rosinate salt, such as sodium rosinate, with a soluble calcium salt, like calcium chloride, in an aqueous solution[6].

The general reaction is: $2 \text{Na(Rosin)} + \text{CaCl}_2 \rightarrow \text{Ca(Rosin)}_2 + 2 \text{NaCl}$

In this reaction, the calcium ions replace the sodium ions, leading to the precipitation of the water-insoluble **calcium rosinate**[6]. The yield and properties of the resulting **calcium rosinate** are influenced by factors such as reactant concentration, temperature (typically 50-60°C), and the stability of the precipitate[6].



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Figure 1: Synthesis of **Calcium Rosinate** via Double Decomposition.

Experimental Protocols

Determination of Softening Point

The softening point is a critical parameter for resinous materials. Methodology:

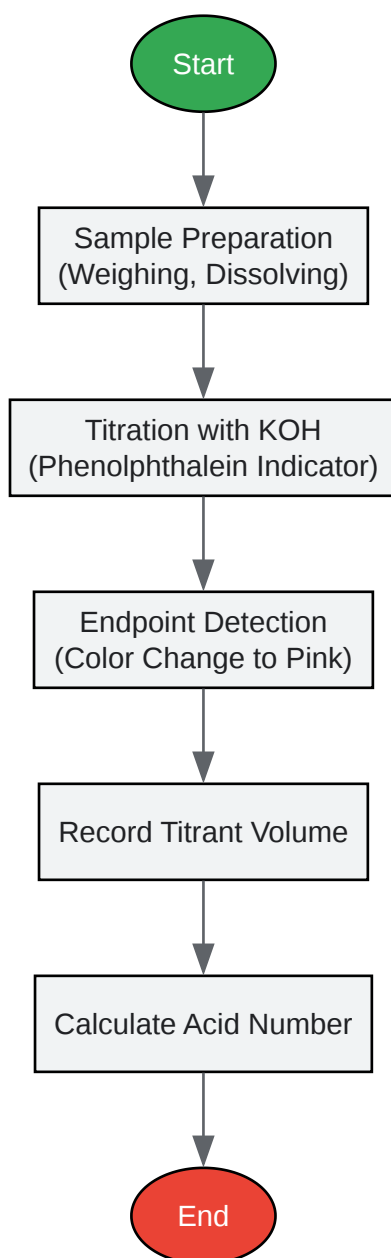
- Sample Preparation: Heat the **calcium rosinat**e sample in a temperature-resistant container until it is molten[9].
- Place metal cups into the base plate of a sample preparation tool[9].
- Pour the molten sample into the metal cups, filling them completely and allowing for 1-2 mm of excess on top[9].
- Allow the sample to cool.
- Remove the excess sample from the top of the cups using a hot knife or spatula to create a level surface[9].
- Analysis: The prepared sample is then ready for analysis using an automated dropping and softening point instrument[9]. The instrument heats the sample at a controlled rate, and the temperature at which the material softens and flows to a specified distance is recorded as the softening point.

Determination of Acid Number

The acid number is a measure of the residual free acids in the **calcium rosinat**e. Methodology:

- Sample Preparation: Accurately weigh approximately 1 gram of the **calcium rosinat**e sample into a titration flask[10].
- Add 125 mL of a suitable titration solvent (e.g., a mixture of toluene and ethanol) and a few drops of phenolphthalein indicator[10].
- Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) of a known concentration[10].
- The endpoint is reached when the solution changes to a persistent pink color[10].

- A blank titration with only the solvent and indicator should also be performed[10].
- Calculation: The acid number is calculated in mg KOH per gram of sample.



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Figure 2: Experimental Workflow for Acid Number Determination.

Relevance in Drug Development

While not a primary active pharmaceutical ingredient, the chemical properties of **calcium rosinate** make it a candidate for various applications in drug development:

- **Excipient:** Its insolubility in water and solubility in organic solvents suggest potential use as a matrix-forming agent in controlled-release oral dosage forms.
- **Coating Agent:** It can be used in coatings for tablets and other solid dosage forms to provide waterproofing or to modify drug release profiles^[1].
- **Tackifier:** In transdermal patch formulations, it could function as a tackifier in the adhesive matrix.

Further research is necessary to fully characterize its biocompatibility, degradation profile, and interaction with active pharmaceutical ingredients to establish its utility in advanced drug delivery systems.

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